4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-(DIMETHYLAMINO)BENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and ability to form stable complexes with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)BENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and a hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)BENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions produce amines.
Scientific Research Applications
4-(DIMETHYLAMINO)BENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a catalyst in certain reactions
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)BENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its ability to form stable complexes with various biomolecules. The compound can interact with enzymes and other proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and covalent bonding .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound, known for its use in the Ehrlich reaction.
4-(Dimethylamino)cinnamaldehyde: Similar in structure but with different reactivity and applications.
4-(Dimethylamino)pyridine: Used as a catalyst in organic synthesis, differing in its functional groups and reactivity.
Uniqueness
4-(DIMETHYLAMINO)BENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its ability to form stable hydrazone linkages, making it valuable in the synthesis of complex organic molecules and in various research applications. Its versatility and reactivity set it apart from other similar compounds .
Properties
Molecular Formula |
C18H26N8O |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H26N8O/c1-24(2)15-7-5-14(6-8-15)13-19-23-16-20-17(25(3)4)22-18(21-16)26-9-11-27-12-10-26/h5-8,13H,9-12H2,1-4H3,(H,20,21,22,23)/b19-13+ |
InChI Key |
MEWHYZRBNMDOLJ-CPNJWEJPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Origin of Product |
United States |
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